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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3'-Hydroxy Repaglinide-d5 in

drug-drug interaction (DDI) studies. Repaglinide, an anti-diabetic medication, is primarily

metabolized by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. This

makes it a valuable probe substrate for investigating the inhibitory or inducing effects of new

chemical entities on these important drug-metabolizing enzymes. 3'-Hydroxy Repaglinide is a

major metabolite of Repaglinide, formed predominantly by CYP2C8. Its deuterated form, 3'-
Hydroxy Repaglinide-d5, serves as an essential internal standard for accurate quantification

in bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

I. Introduction to Repaglinide Drug-Drug
Interactions
Repaglinide's reliance on CYP2C8 and CYP3A4 for its metabolism makes it susceptible to

clinically significant DDIs. Co-administration with drugs that inhibit or induce these enzymes

can lead to altered plasma concentrations of Repaglinide, potentially causing hypoglycemia or

reduced therapeutic efficacy. Therefore, it is crucial to evaluate the DDI potential of

investigational drugs with Repaglinide.
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Repaglinide undergoes oxidative metabolism primarily through two pathways:

CYP2C8-mediated hydroxylation: This pathway leads to the formation of 3'-Hydroxy

Repaglinide (M4).

CYP3A4-mediated N-dealkylation and oxidation: This results in the formation of other

metabolites, such as the aromatic amine (M1) and a dicarboxylic acid derivative (M2).[1][2]

[3]

Due to the significant role of CYP2C8 in Repaglinide's clearance, it is a recommended in vivo

probe for this enzyme by regulatory agencies.

II. Quantitative Data on Repaglinide Drug-Drug
Interactions
The following table summarizes the pharmacokinetic effects of various drugs on Repaglinide.

This data is crucial for understanding the potential clinical significance of observed interactions.
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Interacting
Drug

Mechanism of
Interaction

Change in
Repaglinide
AUC

Change in
Repaglinide
Cmax

Reference

Gemfibrozil
Strong CYP2C8

inhibitor
8.1-fold increase 2.4-fold increase [4]

Clopidogrel CYP2C8 inhibitor
3.9 to 5.1-fold

increase

2.0 to 2.2-fold

increase
[5]

Cyclosporine
OATP1B1 and

CYP3A4 inhibitor
2.5-fold increase 1.8-fold increase [4]

Rifampin
CYP2C8 and

CYP3A4 inducer

31-80%

decrease

26-60%

decrease
[4]

Ketoconazole
Strong CYP3A4

inhibitor
15% increase 16% increase [4]

Itraconazole
Strong CYP3A4

inhibitor
40% increase 19% increase [6]

Clarithromycin
Strong CYP3A4

inhibitor
40% increase 60% increase [7]

Trimethoprim
Moderate

CYP2C8 inhibitor
60% increase 40% increase [5]

Deferasirox CYP2C8 inhibitor 2.3-fold increase 1.6-fold increase [5]

Teriflunomide CYP2C8 inhibitor 2.2-fold increase 1.5-fold increase [5]

III. Experimental Protocols
A. In Vitro CYP2C8 Inhibition Assay Using Human Liver
Microsomes
This protocol describes a method to assess the potential of a test compound to inhibit the

CYP2C8-mediated metabolism of Repaglinide to 3'-Hydroxy Repaglinide.

1. Materials and Reagents:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020741s035lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/020741s044lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020741s035lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020741s035lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/020741s035lbl.pdf
https://pubmed.ncbi.nlm.nih.gov/16176562/
https://go.drugbank.com/drugs/DB00912
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/020741s044lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/020741s044lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/020741s044lbl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Repaglinide

3'-Hydroxy Repaglinide

3'-Hydroxy Repaglinide-d5 (Internal Standard, IS)

Test compound (potential inhibitor)

Pooled Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., NADPH-A and NADPH-B)

Potassium phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Methanol (MeOH)

Formic acid

Purified water

96-well plates

LC-MS/MS system

2. Experimental Procedure:

Preparation of Solutions:

Prepare stock solutions of Repaglinide, 3'-Hydroxy Repaglinide, 3'-Hydroxy Repaglinide-
d5, and the test compound in an appropriate solvent (e.g., DMSO or Methanol).

Prepare working solutions by diluting the stock solutions in the incubation buffer.

Incubation:

In a 96-well plate, pre-incubate the HLMs, Repaglinide (as the substrate), and the test

compound (at various concentrations) in potassium phosphate buffer at 37°C for 5-10
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minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

The final incubation mixture should contain:

HLMs (e.g., 0.2-0.5 mg/mL protein)

Repaglinide (at a concentration near its Km, e.g., 5-10 µM)

Test compound (e.g., 0.1, 1, 10, 50, 100 µM)

NADPH regenerating system

Potassium phosphate buffer (to final volume)

Incubate at 37°C for an appropriate time (e.g., 15-30 minutes), ensuring the reaction is in

the linear range.

Reaction Termination and Sample Preparation:

Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing the

internal standard (3'-Hydroxy Repaglinide-d5).

Centrifuge the plate to precipitate the proteins.

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

Quantify the formation of 3'-Hydroxy Repaglinide using a validated LC-MS/MS method.

Example LC Conditions:

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid
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Flow Rate: 0.4 mL/min

Gradient elution

Example MS Conditions:

Ionization: Positive electrospray ionization (ESI+)

Monitor the MRM transitions for 3'-Hydroxy Repaglinide and 3'-Hydroxy Repaglinide-
d5.

Data Analysis:

Calculate the rate of formation of 3'-Hydroxy Repaglinide at each concentration of the test

compound.

Plot the percentage of inhibition versus the concentration of the test compound.

Determine the IC50 value by fitting the data to a suitable model.

Note on Metabolite Structure: Recent studies have identified the major CYP2C8-mediated

hydroxylation product of Repaglinide as 4'-Hydroxy Repaglinide. However, "3'-Hydroxy

Repaglinide" is the commonly available reference standard. Researchers should be aware of

this structural discrepancy when interpreting results.

B. In Vivo Pharmacokinetic Drug-Drug Interaction Study
in Healthy Volunteers
This protocol outlines a typical clinical study design to evaluate the effect of an investigational

drug on the pharmacokinetics of Repaglinide.

1. Study Design:

A randomized, open-label, two-period, crossover study design is recommended.

Period 1: Administer a single oral dose of Repaglinide (e.g., 0.25 mg or 0.5 mg) to fasted

healthy volunteers.
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Washout Period: A sufficient washout period between treatments (e.g., 7-14 days).

Period 2: Administer the investigational drug for a specified duration to reach steady-state

concentrations, followed by co-administration of a single oral dose of Repaglinide.

2. Study Population:

Healthy, non-smoking male and female volunteers.

Screening to ensure normal liver and kidney function.

Informed consent must be obtained from all participants.

3. Dosing and Administration:

Subjects should fast overnight before dosing.

Administer Repaglinide with a standardized volume of water.

Administer the investigational drug according to its recommended dosing regimen.

4. Blood Sampling:

Collect serial blood samples at the following time points (relative to Repaglinide

administration): pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-

dose.[8]

Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

Process the blood samples by centrifugation to obtain plasma, and store the plasma

samples at -80°C until analysis.

5. Bioanalytical Method:

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous

quantification of Repaglinide and 3'-Hydroxy Repaglinide in human plasma.
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Use deuterated internal standards (Repaglinide-d5 and 3'-Hydroxy Repaglinide-d5) for

accurate quantification.

The method should include sample preparation (e.g., protein precipitation or liquid-liquid

extraction), chromatographic separation, and mass spectrometric detection.

6. Pharmacokinetic and Statistical Analysis:

Calculate the following pharmacokinetic parameters for Repaglinide:

Area under the plasma concentration-time curve (AUC)

Maximum plasma concentration (Cmax)

Time to reach Cmax (Tmax)

Elimination half-life (t1/2)

Compare the pharmacokinetic parameters of Repaglinide when administered alone versus

when co-administered with the investigational drug.

Use appropriate statistical methods (e.g., analysis of variance) to determine if there are

statistically significant differences.

Calculate the geometric mean ratios and 90% confidence intervals for AUC and Cmax to

assess the magnitude of the interaction.

IV. Visualizations
A. Repaglinide Metabolic Pathway
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Caption: Metabolic pathways of Repaglinide.

B. In Vitro CYP2C8 Inhibition Assay Workflow
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Caption: Workflow for an in vitro CYP2C8 inhibition assay.
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C. In Vivo DDI Study Logical Flow

Period 1: Repaglinide Alone

Period 2: Repaglinide + Test Drug
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Co-administer Single Dose of Repaglinide

Collect Serial Blood Samples

Calculate Pharmacokinetic Parameters
(AUC, Cmax)

Statistical Comparison of PK Parameters
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Caption: Logical flow of an in vivo DDI study.

V. Conclusion
The use of 3'-Hydroxy Repaglinide-d5 as an internal standard is critical for the reliable

quantification of the primary CYP2C8-mediated metabolite of Repaglinide in biological

matrices. The protocols and data presented herein provide a framework for conducting robust

in vitro and in vivo DDI studies to assess the potential of investigational drugs to interact with

Repaglinide via CYP2C8 and CYP3A4 pathways. Such studies are integral to ensuring the

safe and effective use of new medications in combination with this widely prescribed anti-

diabetic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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